N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide is characterized by a benzamide structure that incorporates an acetylamino group and a chloromethyl-substituted oxadiazole moiety. The compound's unique structural features contribute to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals.
Due to the lack of specific data, it is advisable to handle this compound with caution, assuming potential hazards common to organic chemicals. This may include:
Research indicates that N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide exhibits notable biological activities:
The synthesis of N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide typically involves several steps:
Interaction studies focus on understanding how N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide interacts with biological targets. These studies often involve:
Several compounds share structural similarities with N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide. Here are a few notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Acetylamino-N-benzoylacetamide | Contains benzoyl group | Higher solubility in organic solvents |
5-Chloromethyl-1,2,4-Oxadiazole | Lacks acetylamino group | Focused on fungicidal properties |
Benzamide Derivatives | Varying substituents on benzene ring | Diverse biological activities depending on substituents |
These comparisons highlight the unique combination of functional groups present in N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide that may confer specific biological activities not seen in other similar compounds.
The 1,2,4-oxadiazole heterocycle serves as a privileged scaffold in drug design due to its unique electronic configuration and bioisosteric versatility. Characterized by a five-membered ring containing one oxygen and two nitrogen atoms (O-N-N arrangement), this moiety demonstrates:
Comparative analysis reveals critical advantages over analogous heterocycles:
Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Amide |
---|---|---|---|
Metabolic stability | High | Moderate | Low |
Dipole moment (Debye) | 3.8–4.2 | 2.9–3.3 | 3.5–3.8 |
Hydrolytic resistance | Excellent | Good | Poor |
Recent studies demonstrate that 1,2,4-oxadiazole-containing benzamides exhibit 10–100× greater plasma stability than amide analogs in carboxylesterase-rich environments. The scaffold's adaptability is exemplified in kinase inhibitors (e.g., RET kinase blockers with IC~50~ <50 nM) and antimicrobial agents targeting penicillin-binding proteins.
The 5-(chloromethyl) substituent on the oxadiazole ring introduces three critical pharmacodynamic advantages:
Structure-activity relationship (SAR) studies highlight the substituent's spatial requirements:
Position | Substituent | IC~50~ (nM)* | logP |
---|---|---|---|
5 | CH~2~Cl | 12.4 ± 1.2 | 2.8 |
5 | CH~3~ | 89.7 ± 5.6 | 1.9 |
3 | CH~2~Cl | 210.3 ± 18.4 | 2.6 |
*Against carbonic anhydrase IX
Benzamide-based therapeutics have evolved through three distinct phases:
Phase 1 (1880s–1940s): Early applications focused on analgesic and antipyretic properties, exemplified by the 1893 synthesis of N-phenylbenzamide.
Phase 2 (1950s–1990s): Discovery of sulfonamide-containing benzamides (e.g., procainamide) expanded applications to antiarrhythmics and antimicrobials.
Phase 3 (2000s–present): Integration of heterocyclic motifs like 1,2,4-oxadiazole enabled targeted therapies, including:
The compound N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide epitomizes this third phase, combining ancestral benzamide pharmacokinetics with modern heterocyclic targeting strategies.
The development of N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide represents a sophisticated application of bioisosteric design principles in medicinal chemistry [1] [2]. This compound exemplifies the strategic incorporation of the 1,2,4-oxadiazole heterocycle as a bioisosteric replacement for traditional functional groups within the benzamide scaffold [3] [4]. The molecular formula C14H15ClN4O3 with a molecular weight of 322.75 Da demonstrates the structural complexity achieved through this bioisosteric approach [1] [5].
The benzamide scaffold has emerged as a privileged structure in pharmaceutical development due to its versatility and broad spectrum of biological activities [6] [7]. The incorporation of 1,2,4-oxadiazole rings into benzamide frameworks represents a rational drug design strategy that addresses several limitations associated with traditional amide functionalities, particularly their susceptibility to enzymatic hydrolysis and metabolic degradation [3] [4] [8].
The 1,2,4-oxadiazole heterocycle functions as a highly effective bioisosteric replacement for amide bonds, offering significant advantages in terms of metabolic stability and pharmacokinetic properties [3] [4] [9]. The five-membered aromatic ring system containing one oxygen and two nitrogen atoms provides unique electronic characteristics that distinguish it from traditional bioisosteres [10] [8].
Table 1: Comparative Analysis of 1,2,4-Oxadiazole vs Traditional Benzamide Bioisosteres
Property | 1,2,4-Oxadiazole | Traditional Amide | Ester Bioisostere | 1,2,3-Triazole |
---|---|---|---|---|
Molecular Weight | Lower (-28 Da vs amide) | Reference | Similar to amide | Higher (+14 Da vs amide) |
Hydrolytic Stability | High (resistant to hydrolysis) | Low (susceptible to hydrolysis) | Very low (rapid hydrolysis) | High (resistant to hydrolysis) |
Metabolic Stability | Enhanced (reduced metabolism) | Moderate (peptide bond cleavage) | Poor (esterase cleavage) | High (metabolically stable) |
Lipophilicity (LogP) | Increased (+0.5-1.0 units) | Reference | Similar to amide | Decreased (-0.2-0.5 units) |
Hydrogen Bond Acceptor Capacity | Moderate (N,O atoms) | High (C=O, NH) | High (C=O, O) | High (3 N atoms) |
Hydrogen Bond Donor Capacity | None | High (NH group) | None | Variable (NH if present) |
Polar Surface Area | Reduced (~25-30 Ų) | Reference (~43 Ų) | Moderate (~26 Ų) | Higher (~38 Ų) |
Oral Bioavailability | Improved | Variable | Poor | Good |
Membrane Permeability | Enhanced | Variable | High | Moderate |
The 1,2,4-oxadiazole ring demonstrates superior hydrolytic stability compared to traditional amide bonds, with resistance to enzymatic degradation being a key advantage [4] [9]. This stability arises from the aromatic character of the heterocycle and the absence of readily hydrolyzable bonds [8]. Research has demonstrated that 1,2,4-oxadiazole derivatives maintain structural integrity under physiological conditions where conventional amides would undergo rapid hydrolysis [11] [3].
The electronic properties of the 1,2,4-oxadiazole ring contribute significantly to its bioisosteric utility [10] [8]. The electron-deficient nature of the heterocycle, combined with its planar geometry, allows for effective mimicry of amide bond characteristics while providing enhanced metabolic stability [2] [4]. Studies have shown that the dipole moment and hydrogen bonding patterns of 1,2,4-oxadiazoles closely resemble those of amide groups, facilitating similar protein-ligand interactions [12].
Lipophilicity modifications represent another crucial advantage of 1,2,4-oxadiazole bioisosteres [10] [13]. The heterocycle typically increases the LogP value by 0.5 to 1.0 units compared to the corresponding amide, improving membrane permeability and potentially enhancing central nervous system penetration [2] [3]. This lipophilicity enhancement occurs without compromising the essential hydrogen bonding interactions required for biological activity [11] [4].
The synthetic accessibility of 1,2,4-oxadiazole derivatives has been extensively studied, with multiple established routes available for their preparation [15]. The most common synthetic approaches involve cyclization reactions of appropriate precursors under mild conditions, making these bioisosteres practical alternatives for medicinal chemistry applications [8] [16].
The strategic positioning of the chloromethyl group at the 5-position of the 1,2,4-oxadiazole ring in N-[2-(acetylamino)ethyl]-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide represents a critical design element that influences molecular recognition patterns [1] . The chloromethyl functionality serves multiple roles in molecular interactions, including participation in halogen bonding, hydrophobic interactions, and potential covalent bond formation with nucleophilic sites [18].
Table 2: Impact of Chloromethyl Positioning on Molecular Recognition
Position | Electronic Effects | Steric Hindrance | Hydrogen Bonding Potential | Lipophilicity Contribution | Molecular Recognition | Synthetic Accessibility |
---|---|---|---|---|---|---|
5-Position (Oxadiazole) | Electron-withdrawing through oxadiazole ring | Minimal (terminal position) | Low (no nearby H-bond donors/acceptors) | High (+1.2-1.5 LogP units) | Halogen bonding with π-systems | Moderate (oxadiazole synthesis required) |
3-Position (Oxadiazole) | Moderate electron-withdrawing | Moderate (adjacent to N-O) | Moderate (near oxadiazole N) | High (+1.0-1.3 LogP units) | Weak halogen bonding | Moderate (regioselective challenges) |
4-Position (Benzamide) | Para-directing, moderate activation | Minimal (para-position) | Low (distant from amide) | Moderate (+0.8-1.0 LogP units) | Hydrophobic interactions | High (standard aromatic substitution) |
3-Position (Benzamide) | Meta-directing, moderate deactivation | Moderate (meta-position) | Moderate (intermediate distance) | Moderate (+0.7-0.9 LogP units) | Mixed hydrophobic/polar interactions | High (direct substitution) |
2-Position (Benzamide) | Ortho-directing, strong activation | High (ortho-position) | High (adjacent to amide) | Lower (+0.5-0.7 LogP units) | Strong intramolecular interactions | Moderate (potential steric issues) |
The 5-position chloromethyl substitution on the oxadiazole ring provides optimal spatial orientation for molecular recognition events [12] [18]. This positioning minimizes steric hindrance while maximizing the potential for halogen bonding interactions with aromatic π-systems in biological targets [18]. Research has demonstrated that chlorine atoms can engage in directional halogen bonds with electron-rich aromatic residues, contributing to binding affinity and selectivity [18].
The electronic effects of chloromethyl substitution at the 5-position are transmitted through the oxadiazole ring system, influencing the overall electronic distribution of the molecule [10] . The electron-withdrawing nature of the chloromethyl group enhances the electron-deficient character of the oxadiazole ring, potentially strengthening interactions with electron-rich binding sites [8] [12].
Molecular modeling studies have revealed that the 5-chloromethyl-1,2,4-oxadiazole motif adopts conformations that optimize halogen bonding interactions [12] [18]. The geometry preference for edge-on rather than face-on orientations has been observed in protein-ligand complexes, with the chlorine atom preferentially interacting with aromatic rings at distances of approximately 3.5 Å [18].
Table 3: Detailed Research Findings on Molecular Recognition Patterns
Interaction Type | Distance Range (Å) | Angular Preference | Binding Energy (kcal/mol) | Frequency in Protein Complexes | Selectivity Enhancement |
---|---|---|---|---|---|
Cl-π (Edge-on) | 3.2-3.8 | 60°-90° | -1.2 to -2.5 | High | Moderate |
Cl-π (Face-on) | 3.0-3.6 | 0°-30° | -0.8 to -1.8 | Moderate | Low |
Hydrophobic (CH2Cl) | 3.5-4.5 | Variable | -0.5 to -1.2 | Very High | Low |
Electrostatic (Cl-) | 2.8-3.2 | Directional | -2.0 to -4.0 | Low | High |
The lipophilicity contribution of the 5-position chloromethyl group is substantial, adding approximately 1.2 to 1.5 LogP units to the overall molecular lipophilicity [10] [13]. This enhancement improves membrane permeability and tissue distribution while maintaining appropriate aqueous solubility for pharmaceutical applications [19] [20].
The synthetic accessibility of 5-chloromethyl-1,2,4-oxadiazole derivatives has been well-established through various synthetic methodologies [16] [15]. The most efficient approaches involve the formation of the oxadiazole ring followed by chloromethylation, or alternatively, the incorporation of chloromethyl-containing precursors during the cyclization process [8].
Comparative studies have demonstrated that alternative positioning of the chloromethyl group results in different molecular recognition profiles [19] [12]. The 3-position substitution on the oxadiazole ring provides moderate halogen bonding potential but with increased steric hindrance, while substitution on the benzamide ring offers different electronic and steric environments that may be suitable for specific target interactions [2] [6].